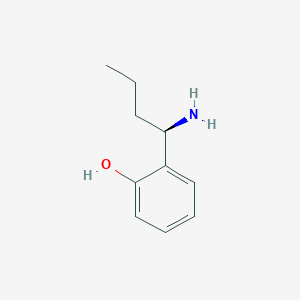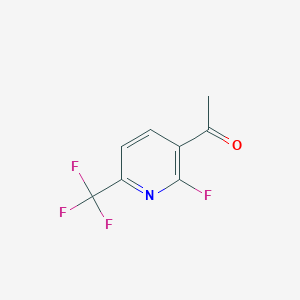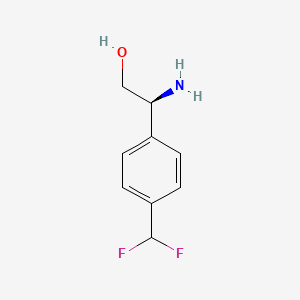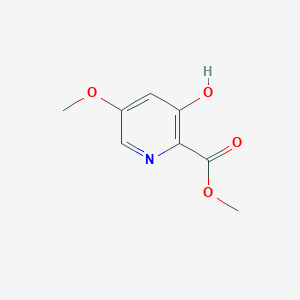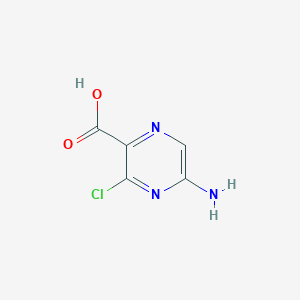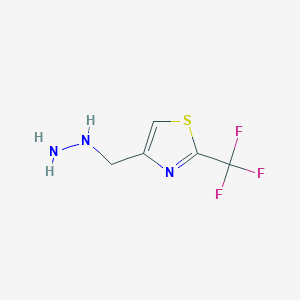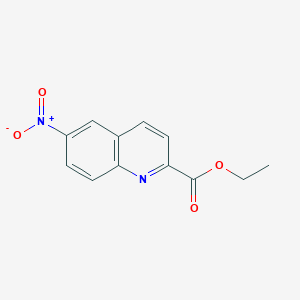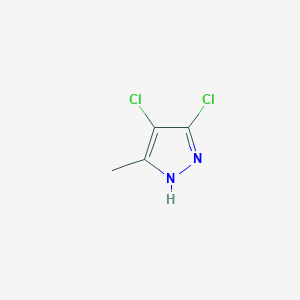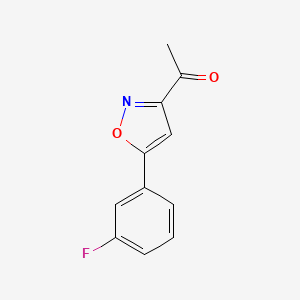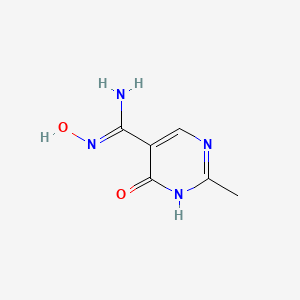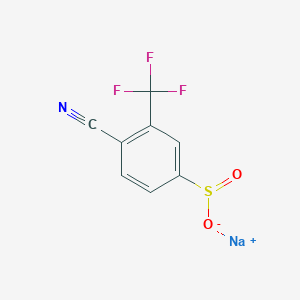
Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate is an organosulfur compound with the molecular formula C8H4F3NO2SNa. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a white to off-white powder that is soluble in water and organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate typically involves the reaction of 4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium at a controlled temperature, usually around 0-5°C, to ensure the stability of the intermediate compounds. The reaction can be represented as follows:
4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride+Sodium sulfite→Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate+By-products
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzenesulfinates.
Applications De Recherche Scientifique
Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate involves its interaction with various molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
- Sodium 4-methoxybenzenesulfinate
Uniqueness
Sodium 4-cyano-3-(trifluoromethyl)benzenesulfinate is unique due to the presence of the trifluoromethyl and cyano groups, which impart distinct electronic and steric properties. These groups enhance its reactivity and make it suitable for specific applications that other sulfinates may not be able to achieve.
Propriétés
Formule moléculaire |
C8H3F3NNaO2S |
|---|---|
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
sodium;4-cyano-3-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C8H4F3NO2S.Na/c9-8(10,11)7-3-6(15(13)14)2-1-5(7)4-12;/h1-3H,(H,13,14);/q;+1/p-1 |
Clé InChI |
OUSMUBSOSIQJLF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)C#N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


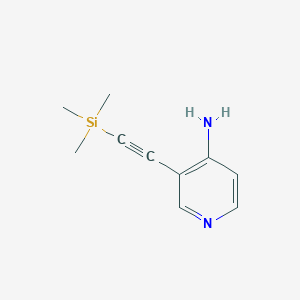
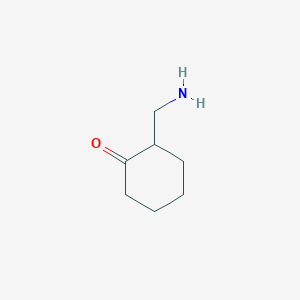
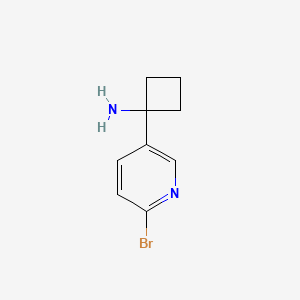
![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
